molecular formula C21H20N4O4S B4277560 PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4277560
M. Wt: 424.5 g/mol
InChI Key: AEWFJDGCTUCQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an anilinocarbonyl group, and a pyrazinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the anilinocarbonyl group: This step involves the reaction of the thiophene derivative with aniline and a carbonyl source, such as phosgene or a similar reagent.

    Attachment of the pyrazinylcarbonyl group: This is done by reacting the intermediate compound with pyrazine-2-carboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate: This compound shares a similar thiophene core but differs in the position and nature of substituents.

    Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate: Another similar compound with slight variations in the functional groups attached to the thiophene ring.

Uniqueness

Isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to the presence of both anilinocarbonyl and pyrazinylcarbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 4-methyl-5-(phenylcarbamoyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12(2)29-21(28)16-13(3)17(19(27)24-14-7-5-4-6-8-14)30-20(16)25-18(26)15-11-22-9-10-23-15/h4-12H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWFJDGCTUCQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
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PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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PROPAN-2-YL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

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